1,3-Pentadiene

Catalog No.
S1539592
CAS No.
2004-70-8
M.F
CH2(CH)3CH3
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Pentadiene

CAS Number

2004-70-8

Product Name

1,3-Pentadiene

IUPAC Name

(3E)-penta-1,3-diene

Molecular Formula

CH2(CH)3CH3
C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+

InChI Key

PMJHHCWVYXUKFD-SNAWJCMRSA-N

SMILES

CC=CC=C

Solubility

MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE
Water solubility of >341 mg/l at room temperature.
Solubility in water, g/100ml: 0.069 (very poor)

Synonyms

1,3-pentadiene, 1,3-pentadiene, (Z)-isomer, piperylene

Canonical SMILES

CC=CC=C

Isomeric SMILES

C/C=C/C=C

Organic Synthesis

1,3-pentadiene serves as a building block for various organic molecules due to its reactive double bonds. Researchers utilize it in Diels-Alder reactions, a powerful method for forming six-membered rings. These reactions produce complex organic molecules, including pharmaceuticals, natural products, and advanced materials .

Polymer Research

The presence of double bonds allows 1,3-pentadiene to participate in polymerization reactions, the process of linking monomers to form polymers. Scientists use 1,3-pentadiene in the study of new polymer materials with specific properties like elasticity, conductivity, and thermal stability .

Catalyst Development

1,3-pentadiene plays a role in the development of new catalysts, substances that accelerate chemical reactions. Researchers employ it to test and evaluate the activity and selectivity of novel catalysts for various applications, including organic synthesis and energy conversion .

Spectroscopic Studies

1,3-pentadiene's unique structure and reactivity make it a valuable tool for spectroscopic studies. Scientists use various spectroscopic techniques, such as infrared and Raman spectroscopy, to investigate the molecule's properties and interactions with other molecules .

1,3-Pentadiene, also known as piperylene, is an organic compound with the molecular formula C₅H₈. It is characterized by a chain of five carbon atoms with two double bonds located at the first and third positions. This compound exists in two isomeric forms: cis-1,3-pentadiene and trans-1,3-pentadiene, with the latter being more prevalent in commercial mixtures . 1,3-Pentadiene is a colorless, volatile liquid with a sweet odor and is highly flammable, making it a significant compound in various industrial applications.

1,3-Pentadiene is a highly flammable liquid with a low flash point. It is also considered a health hazard due to its irritant properties and potential for respiratory problems upon inhalation []. Exposure to high concentrations can cause dizziness, headaches, and nausea [].

Here are some safety precautions to consider when handling 1,3-pentadiene:

  • Work in a well-ventilated area with proper fume hood use.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

  • Cycloaddition Reactions: Similar to 1,3-butadiene, it can participate in cycloaddition reactions, forming products like sulfolene when treated with sulfur dioxide .
  • Polymerization: It can undergo addition polymerization in the presence of catalysts or initiators, leading to various polymeric materials .
  • Oxidation: 1,3-Pentadiene can react with strong oxidizing agents and may form explosive peroxides upon exposure to air .

The biological activity of 1,3-pentadiene is primarily linked to its derivatives found in polyunsaturated fatty acids. These compounds are susceptible to lipid peroxidation due to the weak C-H bonds adjacent to the double bonds. This reactivity leads to the formation of radicals and hydroperoxides, which can have signaling roles in biological systems . Additionally, pentadiene derivatives are involved in plant defense mechanisms and metabolic pathways that produce signaling molecules like jasmonates .

1,3-Pentadiene can be synthesized through various methods:

  • Decarboxylation of Sorbic Acid: This method involves heating sorbic acid to remove carbon dioxide and produce 1,3-pentadiene as a byproduct .
  • Dehydrohalogenation: The compound can also be synthesized by dehydrohalogenating the corresponding haloalkanes under basic conditions.
  • Byproduct of Ethylene Production: It is often obtained as a byproduct during the production of ethylene from crude oil or biomass combustion .

1,3-Pentadiene has several industrial applications:

  • Monomer for Polymers: It serves as a crucial monomer in the production of synthetic rubber and other polymers .
  • Chemical Intermediate: It is used as an intermediate in the synthesis of various chemicals, including resins and adhesives.
  • Fuel Additive: Due to its high energy content, it is explored as an additive in fuels .

Studies on the interactions of 1,3-pentadiene primarily focus on its reactivity with other chemicals. It reacts vigorously with strong oxidizers and can form explosive mixtures with air. Its interactions also include:

  • Formation of Peroxides: Prolonged exposure to air can lead to peroxide formation, which poses significant hazards during storage and handling .
  • Polymerization Risks: The potential for exothermic polymerization reactions necessitates careful control during processing and storage .

Several compounds share structural similarities with 1,3-pentadiene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,2-PentadieneC₅H₈Contains two double bonds adjacent (conjugated)
1,4-PentadieneC₅H₈Has double bonds at opposite ends (non-conjugated)
2,3-PentadieneC₅H₈Contains two double bonds separated by single bond
1,3-ButadieneC₄H₆Shorter chain; widely used in synthetic rubber

Uniqueness of 1,3-Pentadiene:

  • The presence of both double bonds at positions one and three allows for unique reactivity patterns not found in other pentadienes.
  • Its commercial availability primarily as a mixture of isomers makes it particularly valuable in industrial applications compared to its structural analogs.

Physical Description

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers.
Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

2.4

Boiling Point

109 °F at 760 mm Hg (NFPA, 2010)
42.7 °C
42 °C

Flash Point

-20 °F (USCG, 1999)
-29 °C (CLOSED CUP)
-28 °C c.c.

Vapor Density

2.35 (AIR= 1)
Relative vapor density (air = 1): 2.35

Density

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999)
0.6760 @ 20 °C/4 °C
0.6710 g/ml @ 25 °C
0.7 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7

LogP

2.4 (LogP)
log Kow= 2.44
1.5 (estimated)

Melting Point

-222 °F (USCG, 1999)
-114.1 °C
-87.5 °C
-87 °C

UNII

00OA1GPF8R

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 127 of 140 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (10.24%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

405 mm Hg @ 25 °C
411 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 53.3

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

Cyclopentene

Other CAS

504-60-9
2004-70-8
41050-31-1
68308-15-6

Associated Chemicals

Cis-1,3-pentadiene;1574-41-0

Wikipedia

(3E)-1,3-pentadiene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

The methylation of butadiene with dimethyl sulfoxide in the presence of a base, such as potassium t-butoxide, produces 1,3-pentadiene (80% trans, 20% cis)
The methylation of butadiene with dimethyl sulfoxide in the presence of a base such as potassium t-butoxide.

General Manufacturing Information

Plastic material and resin manufacturing
Printing and related support activities
1,3-Pentadiene: ACTIVE
1,3-Pentadiene, (3E)-: ACTIVE
Alkenes, C5, polymd.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Mixture of cis + trans isomers

Dates

Modify: 2023-08-15

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